Cit-PAB-OH

Description

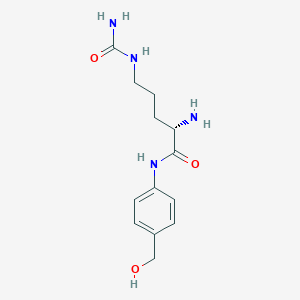

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c14-11(2-1-7-16-13(15)20)12(19)17-10-5-3-9(8-18)4-6-10/h3-6,11,18H,1-2,7-8,14H2,(H,17,19)(H3,15,16,20)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJITHAVZJBOHG-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)NC(=O)C(CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CO)NC(=O)[C@H](CCCNC(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Val Cit Pab Oh

Established Synthetic Pathways for Val-Cit-PAB-OH

The construction of the Val-Cit-PAB-OH molecule involves the sequential formation of peptide bonds and the introduction of the p-aminobenzyl alcohol (PAB) spacer. The strategic order of these steps is crucial to the success of the synthesis.

A key feature of this revised route is the initial coupling of the PAB spacer to a protected citrulline molecule, followed by the formation of the dipeptide. nih.gov This contrasts with previous methods where the dipeptide (Val-Cit) was formed first and then coupled to para-aminobenzyl alcohol, a sequence that often led to the undesirable formation of diastereomers. nih.gov

The key stages of an improved synthesis are outlined below:

| Step | Description | Reactants | Key Reagents | Outcome |

| 1 | N-terminal Protection | L-Citrulline | Fmoc-Cl or Cbz-OSu | Fmoc- or Cbz-protected L-Citrulline |

| 2 | PAB Spacer Coupling | Protected L-Citrulline, 4-Aminobenzyl alcohol | HATU, DIPEA | Fmoc-Cit-PABOH or Cbz-Cit-PABOH |

| 3 | N-terminal Deprotection | Fmoc-Cit-PABOH | Triethylamine in DMF | Cit-PABOH |

| 4 | Dipeptide Formation | Cit-PABOH, Fmoc-Val-OSu | - | Fmoc-Val-Cit-PAB-OH |

| 5 | Final Deprotection | Fmoc-Val-Cit-PAB-OH | Diethylamine in DMF | Val-Cit-PAB-OH |

This table summarizes a representative high-yield synthetic pathway. nih.govchemicalbook.com

This strategic sequence, particularly the early introduction of the PAB moiety, is instrumental in preventing the racemization of the citrulline stereogenic center. nih.gov The final deprotection of the N-terminal protecting group on valine yields the target compound, Val-Cit-PAB-OH. chemicalbook.com

Coupling reagents are essential for activating the carboxylic acid group of an N-protected amino acid to facilitate the formation of an amide (peptide) bond with the free amino group of another molecule. merckmillipore.comuni-kiel.de The choice of coupling reagent significantly impacts reaction efficiency, speed, and the suppression of side reactions, especially racemization. uni-kiel.depeptide.com

In the synthesis of Val-Cit-PAB-OH, several coupling reagents have been utilized, with varying degrees of success:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This reagent is used in the improved synthetic route for the amide bond formation between protected citrulline and 4-aminobenzyl alcohol. nih.gov HATU is known for generating highly reactive OAt esters, which lead to faster and more efficient couplings with less epimerization. merckmillipore.compeptide.com Its use was a key factor in developing a high-yield, diastereomerically pure synthesis of the linker. nih.gov

EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline): This reagent was employed in earlier synthetic strategies to couple the Fmoc-Val-Cit dipeptide with para-aminobenzyl alcohol. nih.govguidechem.com However, this reaction was problematic, suffering from low yields (averaging 20-25%) and, critically, causing significant epimerization at the citrulline chiral center. nih.gov

| Coupling Reagent | Application in Val-Cit-PAB-OH Synthesis | Observed Outcome |

| HATU | Coupling of protected L-Citrulline with 4-aminobenzyl alcohol | High yield, avoidance of epimerization. nih.gov |

| EEDQ | Coupling of Fmoc-Val-Cit with 4-aminobenzyl alcohol | Low yield (20-25%), significant epimerization. nih.gov |

Other common coupling reagents in peptide synthesis include carbodiimides like DCC and DIC, and other phosphonium or aminium salts such as HBTU, TBTU, and PyBOP, which generate reactive OBt esters. merckmillipore.compeptide.com

A primary challenge in the synthesis of peptide-based molecules like Val-Cit-PAB-OH is maintaining the stereochemical integrity of the constituent amino acids. The α-carbon of an activated amino acid is susceptible to deprotonation and subsequent racemization (epimerization), which can lead to the formation of diastereomeric mixtures that are difficult to separate and compromise the biological function of the final product. nih.govuni-kiel.de

In the synthesis of Val-Cit-PAB-OH, the citrulline residue's stereogenic center was found to be particularly prone to epimerization during the coupling step. nih.gov The critical strategy for achieving exclusive diastereoselectivity involves a modified reaction sequence:

Early Spacer Incorporation: Instead of forming the dipeptide first, the para-aminobenzyl alcohol (PAB-OH) spacer is coupled to a suitably protected L-Citrulline molecule. This is accomplished using the HATU coupling reagent, which is effective at minimizing racemization. nih.gov

Subsequent Dipeptide Formation: Following the successful and stereochemically controlled attachment of the PAB spacer, the N-terminal protecting group on citrulline is removed. The resulting amine is then coupled with a protected valine derivative (e.g., Fmoc-Val-OSu) to form the final dipeptide backbone. nih.gov

This revised methodology, which prioritizes the citrulline-PAB bond formation, has proven to be highly reproducible and scalable, consistently affording the Val-Cit dipeptide linker with exclusive diastereoselectivity and avoiding the racemization issues that plagued earlier methods. nih.gov

Protecting Group Chemistry in Val-Cit-PAB-OH Synthesis

Protecting groups are temporary modifications to reactive functional groups that prevent them from participating in unwanted side reactions during synthesis. creative-peptides.commasterorganicchemistry.com In peptide synthesis, the α-amino group of the incoming amino acid is protected to ensure controlled, sequential bond formation. The selection of protecting groups is guided by their stability under certain reaction conditions and the ability to be removed cleanly under different, specific conditions (a concept known as orthogonality). total-synthesis.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis and is frequently used in the solution-phase synthesis of Val-Cit-PAB-OH. wikipedia.orgchempep.compublish.csiro.au

Protection: The Fmoc group is introduced to the α-amino group of an amino acid, such as valine or citrulline, by reacting it with reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). nih.govchempep.com The resulting Fmoc-amino acids are stable, often crystalline solids. publish.csiro.au

Deprotection: A key advantage of the Fmoc group is its lability to bases. wikipedia.org It can be rapidly and cleanly removed under mild, non-hydrolytic conditions, leaving other protecting groups (like acid-labile or hydrogenation-labile groups) intact. total-synthesis.compublish.csiro.au The deprotection proceeds via a β-elimination mechanism. Common deprotection reagents used in the synthesis of Val-Cit-PAB-OH and its derivatives include:

Piperidine: A 20% solution of piperidine in a polar solvent like N,N-dimethylformamide (DMF) is the standard for Fmoc removal. wikipedia.orgchempep.com

Triethylamine (TEA) or Diethylamine: These weaker bases, often in DMF, are also effective for Fmoc deprotection and are explicitly mentioned in synthetic procedures for Val-Cit-PAB-OH intermediates. nih.govchemicalbook.com

| Technique | Reagent(s) | Conditions | Purpose |

| Protection | Fmoc-Cl or Fmoc-OSu | Basic conditions | To block the N-terminal amine of an amino acid (e.g., Valine, Citrulline). nih.govchempep.com |

| Deprotection | Piperidine, Triethylamine, or Diethylamine in DMF | Room Temperature | To remove the Fmoc group and expose the N-terminal amine for the next coupling reaction. nih.govchemicalbook.comwikipedia.org |

The benzyloxycarbonyl (Cbz or Z) group was one of the first widely used N-terminal protecting groups in peptide synthesis and remains a valuable tool. total-synthesis.combachem.com

Protection: The Cbz group is typically installed by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions or with other activated reagents like Cbz-OSu. nih.govtotal-synthesis.comhighfine.com The Cbz group is notably stable to both the basic conditions used to remove Fmoc groups and the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl). total-synthesis.com This orthogonality is a key feature in complex syntheses. The intermediate Cbz-Val-Cit-PABOH has been successfully synthesized as part of this linker's development. nih.gov

Deprotection: The defining feature of the Cbz group is its cleavage by catalytic hydrogenolysis. masterorganicchemistry.compeptide.com This process involves reacting the Cbz-protected compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). nih.govtotal-synthesis.com The reaction is mild and occurs at neutral pH, breaking the benzyl-oxygen bond to release the free amine, carbon dioxide, and toluene. This deprotection method is orthogonal to both base-labile (Fmoc) and acid-labile (Boc) groups. total-synthesis.com

Functionalization Strategies for Val-Cit-PAB-OH Derivatives

The valine-citrulline-p-aminobenzyl alcohol (Val-Cit-PAB-OH) linker is a critical component in the design of targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases like Cathepsin B makes it an effective tool for the intracellular release of cytotoxic payloads. iris-biotech.denjbio.com To enable the conjugation of this linker to various biomolecules and payloads, specific functional groups are strategically incorporated. These functionalization strategies are essential for creating stable, yet cleavable, bioconjugates.

Incorporation of Maleimide (B117702) Moieties for Thiol Conjugation

The maleimide group is widely utilized for its high reactivity and specificity towards thiol groups, such as those found in cysteine residues of proteins. nih.gov This reaction, a Michael addition, forms a stable thioether bond, securely linking the Val-Cit-PAB-OH moiety to the target molecule. adcreview.com

The synthesis of maleimide-functionalized Val-Cit-PAB-OH derivatives often involves the use of a maleimidocaproyl (MC) spacer. nih.gov This spacer provides sufficient distance between the antibody and the linker to ensure efficient recognition and cleavage by Cathepsin B. nih.gov Derivatives such as Mal-amido-PEG2-Val-Cit-PAB-OH and Mal-Amide-PEG4-Val-Cit-PAB-OH incorporate polyethylene glycol (PEG) spacers to enhance solubility and biocompatibility. broadpharm.combroadpharm.com The maleimide group is typically introduced by reacting the free amine of a precursor with a maleimide-containing activated ester, such as 6-maleimidohexanoic acid N-hydroxysuccinimide ester. medchemexpress.com

Key Derivatives and Applications:

| Derivative Name | Key Features | Application |

| MC-Val-Cit-PAB-OH | Standard maleimide linker for thiol conjugation. | Foundational linker for conjugating to cysteine residues. nih.gov |

| Mal-amido-PEGn-Val-Cit-PAB-OH (n=2, 4, 8) | Incorporates PEG spacers of varying lengths. medchemexpress.com | Enhances solubility and pharmacokinetic properties of the conjugate. broadpharm.combroadpharm.com |

| Mal-PEG4-Val-Cit-PAB-MMAE | A complete drug-linker conjugate with MMAE payload. | Used in the construction of ADCs targeting specific antigens. broadpharm.com |

Integration of Azide Groups for Click Chemistry Applications

The introduction of an azide group onto the Val-Cit-PAB-OH linker opens up the possibility of using copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. medchemexpress.comnih.gov This bioorthogonal reaction allows for the stable ligation of the linker to molecules containing a terminal alkyne, forming a triazole ring. broadpharm.combachem.com

Derivatives like Azido-PEG3-Val-Cit-PAB-OH and Azido-PEG4-Val-Cit-PAB-OH are examples of azide-functionalized linkers that also include PEG spacers to improve their physicochemical properties. medchemexpress.com The azide moiety can be introduced through various synthetic routes, for instance, by reacting a precursor with an azide-containing acylating agent like 6-azidohexanoyl chloride. 6-Azidohexanoyl-Val-Cit-PAB is a click chemistry reagent that contains an azide group and can undergo CuAAC with molecules containing alkyne groups. medchemexpress.com

Common Azide-Functionalized Linkers:

| Derivative Name | Functional Group | Reaction Type |

| 6-Azidohexanoyl-Val-Cit-PAB | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.com |

| Azido-PEGn-Val-Cit-PAB-OH (n=3, 4) | Azide, PEG spacer | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) medchemexpress.com |

| Azide-Val-Cit-PAB-OH | Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) broadpharm.com |

Utilization of DBCO for Copper-Free Click Chemistry

A significant advancement in click chemistry for biological applications is the development of copper-free methods, which avoid the potential cytotoxicity of copper catalysts. Strain-promoted alkyne-azide cycloaddition (SPAAC) utilizes strained alkynes, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides without the need for a catalyst. medchemexpress.commdpi.com

DBCO-functionalized Val-Cit-PAB-OH derivatives are highly valuable for in vivo and in vitro applications where copper is undesirable. broadpharm.com The DBCO group's high reactivity towards azides allows for rapid and specific conjugation under mild conditions. Synthesis of these derivatives involves coupling a DBCO-containing molecule, often with an activated ester, to the Val-Cit-PAB-OH core. Examples include DBCO-Val-Cit-PAB-OH and DBCO-PEG4-Val-Cit-PAB-PNP. broadpharm.combroadpharm.com

Examples of DBCO-Functionalized Linkers:

| Derivative Name | Key Feature | Application |

| DBCO-Val-Cit-PAB-OH | Highly reactive DBCO group for copper-free click reactions. broadpharm.com | Precursor for ADCs and other bioconjugates. |

| DBCO-PEG4-Val-Cit-PAB-MMAF | Contains a PEG spacer and the MMAF payload. medchemexpress.com | Used in the synthesis of ADCs via copper-free click chemistry. |

| DBCO-Val-Cit-PAB-MMAE | A drug-linker conjugate with the MMAE payload. medchemexpress.com | Synthesis of ADC molecules. |

Introduction of Pyridyldithiol Linkages for Disulfide Bonds

Pyridyldithiol groups are reactive moieties that can form cleavable disulfide bonds with free thiol groups. broadpharm.com This strategy provides a reversible linkage, as the disulfide bond can be cleaved under reducing conditions, such as those found within the cytoplasm due to the high concentration of glutathione. njbio.com

SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) is a common reagent used to introduce the pyridyldithiol group. adooq.com The resulting SPDP-Val-Cit-PAB-OH linker can react with cysteine residues on a protein to form a disulfide-linked conjugate. broadpharm.com This provides an alternative cleavage mechanism to the enzymatic cleavage of the Val-Cit dipeptide.

Biotinylation Strategies for Val-Cit-PAB-OH Conjugates

Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest. The high-affinity interaction between biotin and avidin or streptavidin can be exploited for various biochemical applications, including purification, detection, and targeted delivery.

Biotin-Val-Cit-PAB-OH is a biotinylation reagent that combines the cleavable linker with a biotin moiety. broadpharm.com This allows for the simple biotinylation of biomolecules. broadpharm.com The synthesis can be achieved by reacting the Val-Cit-PAB-OH core with an activated form of biotin, such as biotin-NHS ester. The resulting conjugate, for example, Azide-Val-Cit-PAB-Biotin, can then be used in applications requiring both a cleavable linker and a biotin tag for detection or purification. creative-biolabs.com Biotin-Val-Cit-PAB-PNP is another derivative where the para-nitrophenyl (PNP) group serves as a leaving group for reaction with amines. broadpharm.com

Design and Synthesis of Advanced Val-Cit-PAB-OH Analogues

Research into Val-Cit-PAB-OH linkers has led to the development of advanced analogues designed to improve upon the properties of the original structure. These modifications aim to enhance stability, solubility, and the therapeutic index of the resulting conjugates. njbio.com

A common strategy is the incorporation of hydrophilic spacers, such as polyethylene glycol (PEG), between the functional group and the dipeptide. This can improve the pharmacokinetic profile of an ADC and reduce aggregation. njbio.com The length of the PEG chain can be varied to optimize these properties. medchemexpress.com

Another approach involves modifying the dipeptide sequence itself to alter its cleavage specificity. While Val-Cit is cleaved by a range of cathepsins, researchers have explored other dipeptides to achieve more selective cleavage by specific proteases that are more exclusively overexpressed in tumor cells. nih.gov

Furthermore, modifications to the PAB self-immolative spacer have been investigated to modulate the release kinetics of the payload. The electronic properties of the PAB ring can be altered to influence the rate of 1,6-elimination following dipeptide cleavage. nih.gov

The synthesis of these advanced analogues follows similar principles to the functionalization strategies described above, often involving multi-step solid-phase or solution-phase peptide synthesis. nih.govchemicalbook.com For example, a modified dipeptide can be synthesized and then coupled to a functionalized PAB moiety, followed by the introduction of a conjugation handle like maleimide or DBCO. These advanced linkers represent a continuous effort to fine-tune the properties of ADCs and other targeted therapies for improved efficacy and safety. nih.gov

PEGylated Derivatives for Modulating Solubility and Pharmacokinetics

The introduction of PEG spacers can overcome the intrinsic differences in physicochemical properties between different linker designs mdpi.com. For instance, while some studies have shown that Val-Ala linkers may lead to less aggregation for high-DAR constructs compared to Val-Cit, the addition of solubilizing PEG units can make this difference non-significant mdpi.com. This highlights the versatility of PEGylation in fine-tuning the properties of ADCs.

Several PEGylated derivatives of Val-Cit-PAB-OH have been synthesized and are commercially available for research purposes. These derivatives often incorporate PEG units of varying lengths to allow for systematic investigation of the impact of PEGylation on ADC properties. Examples of such derivatives include:

Azido-PEG4-Val-Cit-PAB-OH : This derivative incorporates a four-unit PEG spacer and an azide group, which can be used for click chemistry conjugation medchemexpress.com.

Fmoc-PEG4-Val-Cit-PAB-OH : Featuring a four-unit PEG spacer and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, this linker is suitable for solid-phase peptide synthesis medchemexpress.com.

NH2-PEG1-Val-Cit-PAB-OH : This derivative includes a single PEG unit and a primary amine, offering a point of attachment for various functionalities broadpharm.com.

The use of PEGylated linkers can also influence the pharmacokinetic profile of an ADC, potentially leading to a longer half-life in circulation by reducing kidney clearance nih.gov.

Tripeptide-Based Extensions (e.g., Gly-Cit, Glu-Gly-Cit-PAB-OH)

To address some of the limitations of the dipeptide Val-Cit linker, such as suboptimal in vivo stability, researchers have developed tripeptide-based extensions nih.gov. These extended linkers aim to improve stability while maintaining the ability to be cleaved by specific proteases like cathepsin B within the target cell nih.govtcichemicals.com.

One notable example is the glutamic acid-glycine-citrulline (EGCit) linker nih.govresearchgate.net. Research has shown that EGCit linkers can offer increased resistance to premature degradation in plasma compared to the conventional Val-Cit linker nih.govresearchgate.net. Specifically, the EGCit linker has demonstrated resistance to neutrophil protease-mediated degradation nih.gov. This enhanced stability can potentially lead to a wider therapeutic window for ADCs by reducing off-target toxicity nih.gov.

Another tripeptide extension that has been explored is Glu-Val-Cit (EVC). This linker has been incorporated into novel ADC designs, such as the "exolinker" platform, to improve stability and hydrophilicity acs.orgadcreview.com. The inclusion of a glutamic acid residue in these tripeptide linkers contributes to their increased hydrophilicity adcreview.com.

The synthesis of these tripeptide linkers can be achieved through both solid-phase and solution-phase methodologies nih.gov. For example, the synthesis of EGCit-PAB-OH has been accomplished through a stepwise assembly in solution nih.gov.

| Tripeptide Linker | Key Features | Reported Advantages |

|---|---|---|

| Glu-Gly-Cit (EGCit) | Incorporates glutamic acid and glycine. | Increased stability in plasma and resistance to neutrophil protease-mediated degradation nih.govresearchgate.netbroadpharm.com. |

| Glu-Val-Cit (EVC) | Contains a glutamic acid residue. | Used in exolinker architectures to enhance stability and hydrophilicity acs.orgadcreview.com. |

Exo-Cleavable Linker Architectures Based on Val-Cit-PAB-OH Scaffold

A recent innovation in linker design is the development of "exo-cleavable" linkers, which reposition the cleavable peptide sequence to the exterior, or "exo" position, of the p-aminobenzylcarbamate (PAB) moiety acs.orgnih.govresearchgate.net. This architectural modification addresses several drawbacks associated with the traditional linear Val-Cit linker, including hydrophobicity-induced aggregation and premature payload release acs.orgchemexpress.comnih.gov.

Studies have shown that ADCs constructed with exolinkers exhibit enhanced stability and a reduction in premature payload release acs.orgnih.govresearchgate.net. For instance, the incorporation of a hydrophilic, glutamic acid-containing linker like Glu-Val-Cit (EVC) or Glu-Glu-Val-Cit (EEVC) in an exo-configuration has been shown to confer resistance to enzymatic degradation by carboxylesterases and human neutrophil elastase acs.orgadcreview.comnih.gov. This increased stability can contribute to an improved safety profile acs.orgchemexpress.comnih.gov.

The synthesis of these exo-cleavable linkers involves coupling the peptide sequence to the exo-position of the PAB scaffold. For example, the synthesis of Mal-Exo-EVC-pyrene has been detailed in the scientific literature nih.gov.

| Linker Architecture | Key Design Feature | Reported Advantages |

|---|---|---|

| Exo-Cleavable Linker | Cleavable peptide (e.g., EVC, EEVC) is repositioned to the exo-position of the PAB moiety acs.orgnih.govresearchgate.net. | Reduced aggregation, increased stability, allows for higher DAR, and resistance to certain enzymes acs.orgchemexpress.comnih.govresearchgate.net. |

Development of Phosphorylated and Pyrophosphate-Containing Val-Cit-PAB-OH Linkers

The incorporation of phosphate and pyrophosphate groups into the Val-Cit-PAB-OH linker represents a strategy to significantly increase the hydrophilicity of the linker and to enable the delivery of lipophilic payloads nih.govresearchgate.net. These charged moieties can improve the aqueous solubility of the linker-drug conjugate, which is beneficial for the formulation and bioconjugation of ADCs nih.gov.

In one approach, a terminal phosphate or pyrophosphate group is incorporated as both a hydrophilic moiety and a leaving group nih.govresearchgate.net. The proposed release mechanism for such a linker involves a two-step process: initial cleavage of the Val-Cit dipeptide by cathepsin B, followed by the action of a phosphatase to release the payload nih.govresearchgate.net. However, this dual sensitivity to both cathepsins and phosphatases can lead to instability in plasma nih.gov.

To address this stability issue, alternative designs have been explored where the traditional Val-Cit-PAB linker is replaced with a phosphate diester structure nih.govresearchgate.net. Pyrophosphate linkers, in particular, have demonstrated high stability in both mouse and human plasma over extended periods nih.govresearchgate.net. These linkers retain high hydrophilicity and can mitigate the aggregation potential of ADCs with lipophilic payloads nih.gov.

The development of these linkers has expanded the scope of payloads that can be delivered via ADCs to include highly lipophilic drugs like glucocorticoids nih.govresearchgate.net. In vitro studies have demonstrated that ADCs with pyrophosphate linkers can achieve potent and targeted delivery of their payloads, with the release being dependent on lysosomal trafficking and enzymatic cleavage nih.gov.

| Linker Modification | Key Feature | Reported Properties |

|---|---|---|

| Terminal Phosphate/Pyrophosphate | Acts as both a hydrophilic group and a leaving group nih.govresearchgate.net. | Can have limited plasma stability due to sensitivity to both cathepsins and phosphatases nih.gov. |

| Pyrophosphate Diester | Replaces the traditional PAB self-immolative spacer nih.govresearchgate.net. | High stability in plasma, high hydrophilicity, and reduces aggregation potential with lipophilic payloads nih.govresearchgate.net. |

Biochemical Mechanism of Val Cit Pab Oh Cleavage and Payload Release

Enzymatic Hydrolysis by Cathepsin B

The first critical step in the release of the cytotoxic payload is the enzymatic cleavage of the dipeptide linker. This process is primarily mediated by Cathepsin B, a lysosomal cysteine protease often overexpressed in various tumor cells. researchgate.net

Specificity of Valine-Citrulline Dipeptide Recognition

The Val-Cit dipeptide sequence has been widely adopted due to its high specificity as a substrate for Cathepsin B. researchgate.netdigitellinc.com The enzyme recognizes and cleaves the amide bond between citrulline (P1 position) and the p-aminobenzylcarbamate (PABC) spacer (P1' position). preprints.org The selection of this particular dipeptide is the result of screening studies that identified Val-Cit as having an optimal balance of protease recognition and stability in human plasma. While Val-Ala is also effectively cleaved, Val-Cit has demonstrated superior stability, making it a preferred choice for many clinical and preclinical ADCs. iris-biotech.denih.gov The interaction is quite specific; for instance, replacing the polar citrulline with alanine (B10760859) did not significantly affect cleavage by Cathepsin B, but substituting it with a negatively charged aspartic acid residue led to a decrease in payload release. nih.govencyclopedia.pub Conversely, using a basic residue like arginine in the P1 position was shown to enhance cleavage efficiency. nih.govencyclopedia.pub

Lysosomal Localization of Cathepsin B and Intracellular Cleavage

Cathepsin B is predominantly located within the lysosomes of cells. researchgate.net The acidic environment (low pH) of the lysosome is optimal for Cathepsin B's enzymatic activity, whereas the neutral pH of the bloodstream keeps the enzyme relatively inactive, preventing premature drug release. The mechanism of action for an ADC utilizing this linker begins when the ADC binds to a specific antigen on a cancer cell and is internalized through receptor-mediated endocytosis. encyclopedia.pub The ADC is then trafficked through the endosomal-lysosomal pathway. nih.gov Inside the lysosome, the high concentration and activity of Cathepsin B lead to the efficient cleavage of the Val-Cit linker. researchgate.net While Cathepsin B was initially considered the primary enzyme responsible, later studies have shown that other lysosomal cathepsins, such as L, S, and F, can also contribute to the cleavage of the Val-Cit sequence. preprints.orgnih.govencyclopedia.pub

Kinetic Characterization of Cathepsin B-Mediated Cleavage

The rate of payload release is a critical factor for ADC efficacy. Kinetic studies are used to evaluate the efficiency of enzymatic cleavage. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), are key indicators of enzyme-substrate interaction and turnover. Lower Km values indicate higher affinity, while higher Vmax values indicate faster cleavage.

One study compared the cleavage rates of different dipeptide linkers, Z-Phe-Lys-PABC-DOX and Z-Val-Cit-PABC-DOX, by Cathepsin B. The Phe-Lys linker was cleaved approximately 30 times faster than the Val-Cit linker when incubated with purified Cathepsin B alone. researchgate.net However, when incubated in a rat liver lysosomal preparation, which contains a mixture of proteases, the release rates were identical, suggesting the involvement of multiple enzymes in the intracellular processing of these linkers. researchgate.net Another study comparing Val-Cit and Val-Ala linkers found that the Val-Ala linker was cleaved by isolated Cathepsin B at about half the rate of the Val-Cit linker. iris-biotech.de

Table 1: Comparative Cleavage Data for Dipeptide Linkers

| Dipeptide Linker | Enzyme Source | Relative Cleavage Rate | Reference |

|---|---|---|---|

| Phe-Lys | Purified Cathepsin B | ~30x faster than Val-Cit | researchgate.net |

| Val-Cit | Purified Cathepsin B | Baseline | researchgate.net |

| Phe-Lys | Rat Liver Lysosomal Prep | Identical to Val-Cit | researchgate.net |

| Val-Cit | Rat Liver Lysosomal Prep | Identical to Phe-Lys | researchgate.net |

| Val-Ala | Purified Cathepsin B | ~0.5x the rate of Val-Cit | iris-biotech.de |

Self-Immolative Payload Release via 1,6-Elimination

Following the enzymatic cleavage of the amide bond between citrulline and the PAB spacer, a spontaneous, non-enzymatic reaction cascade is initiated. This process, known as self-immolation, ensures the release of the payload in its active, unmodified form. nih.govsigutlabs.com

Mechanistic Elucidation of p-Aminobenzylcarbamate (PAB) Rearrangement

The cleavage by Cathepsin B exposes a free aniline (B41778) group on the PAB spacer. This triggers a rapid intramolecular rearrangement known as a 1,6-elimination. iris-biotech.deotago.ac.nz The lone pair of electrons on the newly formed aniline nitrogen atom initiates an electronic cascade through the aromatic ring system. This process results in the fragmentation of the linker, releasing the attached payload, carbon dioxide, and the remnant of the spacer. iris-biotech.deotago.ac.nz This self-immolative feature is crucial because directly attaching the payload to the dipeptide could sterically hinder the enzyme's access to the cleavage site, leading to inefficient release. preprints.orgnih.gov The PAB spacer effectively distances the payload, allowing for efficient enzymatic action before undergoing this predictable decomposition. iris-biotech.denih.govencyclopedia.pub

Influence of PAB Substitutions on Release Kinetics

The rate of the 1,6-elimination can be modulated by introducing chemical substituents onto the aromatic ring of the PAB spacer. The electronic properties of these substituents can either accelerate or decelerate the self-immolation process. researchgate.net Studies have shown that electron-withdrawing groups on the PAB ring can accelerate the immolation and release of phenol-containing payloads. nih.gov This is because such groups can stabilize the transition state of the elimination reaction. researchgate.net Conversely, electron-donating groups may slow down the release. This ability to tune the release kinetics offers a sophisticated method for optimizing the therapeutic window of an ADC, ensuring the payload is liberated at a rate that maximizes efficacy while minimizing off-target toxicity. nih.gov For example, one study found that incorporating a meta-amide substitution on the PABC linker was well-tolerated for Cathepsin B cleavage while potentially improving stability. nih.gov

Table 2: Effect of PAB Substituents on Self-Immolation

| Substituent Type | Position on PAB Ring | Effect on Release Rate | Rationale | Reference |

|---|---|---|---|---|

| Electron-Withdrawing Group | Varies | Accelerates | Stabilizes the transition state of the elimination reaction. | researchgate.netnih.gov |

| Electron-Donating Group | Varies | Decelerates | Destabilizes the transition state of the elimination reaction. | researchgate.net |

| Meta-Amide Group | Meta | Tolerated | Does not significantly hinder Cathepsin B cleavage and may improve linker stability. | nih.gov |

Investigation of Off-Target Enzymatic Degradation

The Val-Cit-PAB (valine-citrulline-p-aminobenzylcarbamate) linker system is designed for specific cleavage by lysosomal proteases like cathepsin B within target tumor cells. tcichemicals.comiris-biotech.deiris-biotech.de However, its stability in systemic circulation is not absolute, and it can be susceptible to degradation by off-target enzymes. This premature cleavage in the bloodstream can lead to the early release of the cytotoxic payload, potentially causing systemic toxicity and reducing the therapeutic index of the antibody-drug conjugate (ADC). nih.govresearchgate.net Key enzymes implicated in this off-target degradation include carboxylesterases and neutrophil elastases.

Susceptibility to Carboxylesterase Cleavage

A significant challenge for the Val-Cit linker is its vulnerability to cleavage by certain carboxylesterases, which are serine hydrolases present in plasma and various tissues. nih.gov This instability is particularly pronounced in rodent plasma due to the activity of the extracellular carboxylesterase Ces1c. nih.govresearchgate.net The premature payload detachment mediated by Ces1c in preclinical mouse models can complicate the translation of efficacy and safety data to human studies. nih.govnih.gov

Research has highlighted that this enzymatic action by carboxylesterase Ces1C can weaken the Val-Cit chemistry, leading to premature drug release. nih.govresearchgate.net This off-target cleavage compromises the stability of the ADC in circulation, which is a critical factor for its successful delivery to the tumor site. iris-biotech.de

| Linker Type | Key Modifying Amino Acid | Susceptibility to Carboxylesterase (Ces1c) | Observed Outcome in Mouse Plasma |

|---|---|---|---|

| VCit (Val-Cit) | N/A | High | Significant premature payload release (~74% loss after 14 days) nih.gov |

| EVCit (Glu-Val-Cit) | Glutamic Acid (P3 position) | Low | Markedly reduced susceptibility and improved stability nih.govu-tokyo.ac.jp |

| EGCit (Glu-Gly-Cit) | Glutamic Acid (P3) & Glycine (P2) | Low | High stability with almost no linker cleavage observed nih.gov |

Interaction with Human Neutrophil Elastase and Other Proteases

Human neutrophil elastase (NE), a serine protease released by neutrophils, has been identified as another key enzyme responsible for the off-target cleavage of the Val-Cit linker. nih.govresearchgate.netadcreview.com Experimental evidence shows that NE cleaves the amide bond between the valine and citrulline residues. nih.govresearchgate.netnih.govacs.org This enzymatic action converts the Val-Cit-PAB payload into a Cit-PAB payload, leading to premature drug release. researchgate.netnih.govacs.org This unintended release is a significant safety concern, as it has been linked to off-target toxicities such as neutropenia and hepatotoxicity observed in patients treated with ADCs using this linker. nih.govresearchgate.net

Even linker designs modified to resist carboxylesterases, such as the glutamic acid–valine–citrulline (EVCit) linker, have been found to be incapable of withstanding degradation mediated by neutrophil elastase. nih.govresearchgate.net In addition to NE, other proteases like proteinase 3 have been shown to partially degrade certain modified linkers. nih.gov

| Linker Type | Cleavage Site | Stability in Presence of NE | Resulting Fragment |

|---|---|---|---|

| VCit (Val-Cit) | Between Valine and Citrulline nih.govresearchgate.netnih.gov | Labile / Unstable nih.govresearchgate.net | Citrulline-PABC nih.gov |

| EVCit (Glu-Val-Cit) | Between Valine and Citrulline nih.gov | Partial degradation nih.gov | Citrulline-containing fragment nih.gov |

| EGCit (Glu-Gly-Cit) | N/A | Completely resistant nih.gov | Remained intact nih.gov |

| Exo-EVC linker | Terminal Ac-Glu-Val moiety | Resistant to payload detachment nih.govacs.org | Payload remains attached to the antibody researchgate.net |

Strategies to Mitigate Premature Enzymatic Release

To address the limitations imposed by off-target enzymatic degradation, several strategies have been developed to enhance the stability of the Val-Cit-PAB linker system. These approaches aim to reduce premature payload release without compromising the essential cleavage by cathepsin B inside tumor cells.

Peptide Sequence Modification: A primary strategy involves altering the peptide sequence to hinder recognition by off-target proteases.

Addition of Glutamic Acid (Glu): Incorporating a hydrophilic glutamic acid (Glu) residue at the P3 position to create a tripeptide linker (e.g., Glu-Val-Cit or EVCit) has been shown to markedly reduce susceptibility to carboxylesterase 1c (Ces1c). nih.govu-tokyo.ac.jp However, the EVCit linker remains susceptible to cleavage by human neutrophil elastase. nih.govnih.gov

Substitution of Valine: Replacing the P2 valine with a smaller amino acid like glycine (Gly) has proven effective. The glutamic acid-glycine-citrulline (EGCit) linker resists degradation by both neutrophil proteases and carboxylesterases, showing significantly improved stability in plasma while remaining cleavable by intracellular enzymes. nih.gov

Incorporation of Hydrophilic Scaffolds: To counter the hydrophobicity of the linker-payload complex, which can contribute to instability and aggregation, hydrophilic polymers have been used. nih.govchemexpress.com These include polyethylene glycol (PEG), polysarcosine, and peptides, which can help mask the linker from enzymatic attack. nih.govchemexpress.com

These advanced linker technologies aim to broaden the therapeutic window of ADCs by ensuring the payload remains securely attached until it reaches the target cancer cell, thereby improving both efficacy and safety. nih.gov

Stability and Degradation Kinetics of Val Cit Pab Oh Conjugates in Biological Matrices

In Vitro Plasma Stability Assessments

The stability of the Val-Cit-PAB-OH linker in plasma is a crucial determinant of an ADC's therapeutic window. Premature cleavage of the linker in circulation can lead to off-target toxicity and reduced efficacy.

Significant differences in the stability of Val-Cit-PAB-OH linkers have been observed between human and rodent plasma. In human plasma, the Val-Cit linker is generally stable. nih.govresearchgate.net However, it exhibits marked instability in mouse and rat plasma due to enzymatic cleavage. researchgate.netnih.govpreprints.org This discrepancy is primarily attributed to the activity of carboxylesterase 1C (Ces1C), an enzyme present in rodent plasma that can hydrolyze the linker. preprints.orgnih.gov Human plasma lacks a corresponding enzyme with the same substrate specificity, leading to the observed higher stability. preprints.org For instance, one study reported that while a Val-Cit-PAB-OH-based ADC was stable in human plasma for over 28 days, it showed significant degradation in mouse plasma over a much shorter period. nih.gov This species-specific instability poses challenges for the preclinical evaluation of ADCs in rodent models. preprints.org

Comparative Plasma Stability of Val-Cit-PAB-OH Conjugates

| Biological Matrix | Key Cleavage Enzyme | Observed Stability | Reference |

|---|---|---|---|

| Human Plasma | Low to negligible enzymatic activity | High stability, with minimal degradation observed over extended periods (e.g., >28 days). | nih.govresearchgate.net |

| Mouse/Rat Plasma | Carboxylesterase 1C (Ces1C) | Low stability, with rapid cleavage of the linker. | researchgate.netnih.govpreprints.orgnih.gov |

| Cynomolgus Monkey Plasma | Not specified | High stability, similar to human plasma. | nih.gov |

Impact of Conjugation Site on Linker Stability

The site of conjugation of the linker-payload to the antibody can have a profound effect on the stability of the Val-Cit-PAB-OH linker.

The specific location of the linker on the antibody influences its exposure to plasma enzymes. Linkers attached to more solvent-exposed sites are more susceptible to enzymatic cleavage in mouse plasma. Studies have shown that the stability of the Val-Cit-PAB-OH linker can vary significantly depending on the conjugation site, with certain sites offering greater protection from enzymatic degradation. researchgate.net This suggests that the local protein environment around the conjugation site can sterically hinder the approach of enzymes like Ces1C. researchgate.net

The three-dimensional structure of the antibody and the electronic environment of the conjugation site can influence the integrity of the linker. nih.govrsc.org Steric hindrance from the surrounding protein architecture can physically block access of proteases to the cleavable dipeptide sequence. researchgate.netfrontiersin.org The electronic properties of the amino acid residues near the conjugation site could also potentially influence the reactivity of the linker, although this is less well-documented for the Val-Cit-PAB-OH system compared to the more dominant steric effects.

Methodologies for Stability Enhancement

To address the stability challenges of the Val-Cit-PAB-OH linker, particularly in the context of preclinical rodent studies, several strategies have been developed.

One effective approach is the modification of the peptide sequence. The addition of a glutamic acid residue at the N-terminus to create a glutamic acid-valine-citrulline (EVCit) linker has been shown to dramatically increase stability in mouse plasma without compromising its susceptibility to cleavage by cathepsin B within the target cell. nih.govspringernature.com This modification is thought to sterically hinder the interaction with Ces1C. preprints.org Similarly, introducing hydrophilic groups at the P3 position (N-terminus of the valine) can enhance mouse plasma stability. nih.govpreprints.org

Another strategy involves modifying the PABC spacer. The introduction of substituents on the aromatic ring of the PABC can modulate the linker's susceptibility to enzymatic cleavage. nih.govpreprints.org For example, a meta-amide PABC modification has been shown to improve stability in mouse serum. researchgate.net More advanced "exo-linker" designs, which alter the position of the cleavable peptide on the PABC moiety, have also been developed to enhance stability and reduce premature payload release. nih.govacs.orgresearchgate.net

Strategies for Enhancing Val-Cit-PAB-OH Linker Stability

| Methodology | Mechanism of Action | Example Modification | Reference |

|---|---|---|---|

| Peptide Sequence Modification | Steric hindrance of plasma enzymes (e.g., Ces1C). | Addition of a glutamic acid residue to form an EVCit linker. | nih.govspringernature.com |

| Increased hydrophilicity. | Introduction of a 2-hydroxyacetamide group at the P3 position. | preprints.org | |

| PABC Spacer Modification | Altered substrate recognition by plasma enzymes. | Introduction of a meta-amide group on the PABC ring. | researchgate.net |

| Repositioning of the cleavable peptide to reduce enzymatic access. | "Exo-linker" designs. | nih.govacs.orgresearchgate.net |

Engineering Modifications to Reduce Premature Release

To address the suboptimal stability of the conventional Val-Cit linker, researchers have developed several innovative engineering strategies. These modifications aim to protect the linker from premature enzymatic degradation in the bloodstream without compromising its efficient cleavage by cathepsins within tumor cells.

One of the most successful approaches has been the modification of the dipeptide sequence itself. The development of tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit) and glutamic acid-glycine-citrulline (EGCit), has shown significant promise. nih.gov The addition of a hydrophilic glutamic acid residue at the P3 position markedly reduces the linker's susceptibility to cleavage by both rodent Ces1c and human neutrophil elastase. nih.govnih.gov This modification has been demonstrated to dramatically improve an ADC's half-life in mouse models from approximately 2 days for a standard Val-Cit linker to 12 days for an EVCit linker. springernature.com

Another strategy involves chemical modification of the self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer. The introduction of a meta-amide group to the PABC moiety (MA-PABC) was found to significantly enhance stability in mouse serum. nih.gov This modification sterically hinders the approach of degrading enzymes like carboxylesterases while still permitting efficient cleavage by the target protease, cathepsin B. nih.gov

More complex structural redesigns have also proven effective. "Tandem-cleavage" or "double-lock" linkers incorporate a protective group, such as a glucuronide moiety, that masks the dipeptide. nih.govacs.org This protective group is stable in circulation but is removed by another lysosomal enzyme, β-glucuronidase, upon ADC internalization. acs.org Only after this first cleavage event is the Val-Cit sequence exposed for subsequent cleavage by cathepsin B, ensuring payload release is restricted to the lysosome. acs.org Similarly, "exolinkers" reposition the cleavable peptide to an external, or "exo," position on the PABC spacer. chemexpress.comnih.gov This novel architecture brings the payload closer to the antibody, enhancing shielding and increasing resistance to premature enzymatic degradation. chemexpress.comacs.org

The following table summarizes key research findings on the stability of various engineered linkers compared to the traditional Val-Cit design.

| Linker Type | Key Modification | Observed Stability Improvement | Reference |

|---|---|---|---|

| Mc-Val-Cit-PABOH | Standard Linker | Half-life of 6.0 days in mice and 9.6 days in monkeys. | nih.gov |

| Trastuzumab-Val-Cit-PAB-MMAE | Standard Linker | 75% reduction in bound payload after 7 days in rat plasma. | sterlingpharmasolutions.com |

| EVCit (Glu-Val-Cit) | Addition of Glutamic Acid | Increased ADC half-life in mice from 2 days (Val-Cit) to 12 days. Resistant to neutrophil elastase. | springernature.comnih.gov |

| MA-PABC | m-Amide on PABC group | Dramatically improved stability in mouse serum compared to unsubstituted PABC linker. | nih.gov |

| Tandem-Cleavage (Glucuronide-Val-Cit) | Steric protection with a glucuronide moiety | Improved stability in circulation by requiring two sequential enzymatic cleavages for payload release. | acs.org |

| Exolinker | Repositioning of the peptide on the PABC spacer | Reduced premature payload release and resistance to carboxylesterases and neutrophil elastase. | chemexpress.comnih.gov |

Design Principles for Improved Linker Resilience in Circulation

The development of robust ADC linkers is guided by a set of core design principles aimed at maximizing stability in systemic circulation while ensuring efficient and specific payload release at the target site. The primary challenge is to strike a delicate balance: a linker that is too stable may not release its payload effectively inside the tumor cell, reducing efficacy, while an overly labile linker will cause unacceptable off-target toxicity.

A fundamental principle is the modulation of steric hindrance. By strategically introducing chemical modifications or altering the linker's three-dimensional structure, access by promiscuous circulatory enzymes like carboxylesterases and neutrophil elastase can be blocked. acs.orgchemexpress.com The EVCit, MA-PABC, and tandem-cleavage linker strategies all leverage this principle. nih.govnih.govacs.org Crucially, these modifications must be designed so as not to impede recognition and cleavage by the intended lysosomal protease, cathepsin B. nih.govaacrjournals.org

Furthermore, the choice of conjugation site on the antibody can influence linker stability. Site-specific conjugation technologies that attach linkers to engineered cysteines or specific glycans can produce more homogeneous ADCs with predictable behavior, potentially shielding the linker and enhancing its stability compared to stochastic conjugation methods. aacrjournals.org

Ultimately, an integrated design approach is required, considering the interplay between the peptide sequence, the self-immolative spacer, the payload's chemical properties, and the conjugation chemistry. nih.gov The goal is to create a linker system that remains inert under the physiological conditions of the bloodstream (pH 7.4, 37°C) but is exquisitely sensitive to the specific enzymatic conditions of the tumor cell lysosome. This ensures the ADC can reach its target intact, delivering the full therapeutic potential of its cytotoxic payload precisely where it is needed.

Structure Activity Relationship Sar Studies of Val Cit Pab Oh Linkers

Influence of Dipeptide Sequence on Cleavage Efficiency

The core of the Val-Cit-PAB-OH linker's cleavability lies in the Val-Cit dipeptide sequence, which acts as a substrate for cathepsin B and other lysosomal proteases. acs.orgencyclopedia.pubnih.govnih.govnih.govsnmjournals.orgbiorxiv.org Cleavage of the linker occurs specifically at the amide bond situated between the Cit and PABC components. encyclopedia.pubnih.gov While cathepsin B is considered the primary enzyme responsible, research indicates that other cathepsins, including cathepsin S, L, and F, can also contribute to the cleavage mechanism. encyclopedia.pubnih.gov A significant challenge associated with the Val-Cit linker is its susceptibility to premature cleavage by extracellular enzymes such as carboxylesterase 1C (Ces1C) in mouse plasma and human neutrophil elastase (NE), which can lead to undesirable systemic payload release and off-target toxicities. acs.orgencyclopedia.pubnih.govbiorxiv.orgpreprints.orgchemexpress.comcam.ac.ukresearchgate.netresearchgate.netacs.org

Amino Acid Substitutions within the Val-Cit Moiety

Extensive SAR studies have explored modifications within the Val-Cit dipeptide sequence to enhance lysosomal cleavage while maintaining or improving plasma stability. These studies involve substituting the amino acids at the P2 (Val) and P1 (Cit) positions. encyclopedia.pubnih.govpreprints.org

Research has shown that substituting citrulline with alanine (B10760859) resulted in decreased plasma stability, with no significant impact on cathepsin B-mediated payload release. preprints.org Conversely, the introduction of a negatively charged aspartic acid residue at the P1 position led to decreased cleavage efficiency by cathepsin B. preprints.org In contrast, one study reported that an arginine residue at the P1 position enhanced cleavage by nine-fold. preprints.org These findings suggest that a polar or basic amino acid at the P1 position may be more favorable for efficient payload release, whereas an acidic residue can impede cleavage efficiency. preprints.org

Valine-alanine (Val-Ala) has been investigated as an alternative dipeptide. It demonstrated lower hydrophobicity compared to Val-Cit, which in some instances allowed for higher Drug-Antibody Ratios (DARs) without inducing significant aggregation. cam.ac.uknih.gov However, in a comparative cathepsin B cleavage assay, the Val-Ala linker was cleaved at approximately half the rate of the Val-Cit linker. cam.ac.uk Tripeptide sequences, such as Val-Ala-Gly, have also been evaluated and confirmed as substrates for cathepsin B. unipd.it Furthermore, studies on Lys-Lys based linkers indicated higher hydrolysis rates and improved selectivity towards cathepsin B when compared to the standard Val-Cit sequence. snmjournals.org

Table 1 summarizes the reported effects of some amino acid substitutions on linker properties.

| Dipeptide Sequence | Cathepsin B Cleavage Efficiency | Plasma Stability | Notes | Source |

| Val-Cit | Reference | Moderate | Susceptible to Ces1C, NE | acs.orgencyclopedia.pubnih.gov |

| Val-Ala | Lower than Val-Cit | Lower than Val-Cit | Lower hydrophobicity, allows higher DAR | cam.ac.uknih.gov |

| Val-Asp | Decreased | No significant change in mouse plasma | P1 substitution | preprints.org |

| Val-Arg | Improved (9-fold in one study) | Not specified | P1 substitution | preprints.org |

| Lys-Lys | Higher than Val-Cit | Not specified | Alternative dipeptide | snmjournals.org |

| Val-Ala-Gly | Cathepsin B substrate | Not specified | Tripeptide linker | unipd.it |

Rational Design for Enhanced Cathepsin B Specificity

A critical aspect of linker design is achieving high specificity for tumor-associated proteases like cathepsin B while minimizing cleavage by off-target enzymes in circulation. The observed broad sensitivity of the Val-Cit linker to various cathepsins, including cathepsin B, K, and L, raises concerns about potential off-target toxicity in normal tissues. researchgate.netnih.gov

Rational design approaches, often guided by the structural characteristics of the target enzyme, have been employed to improve cathepsin B specificity. researchgate.net One such strategy involved replacing the Val residue with a cyclobutane-1,1-dicarboxamide (B1604724) moiety, resulting in a cBu-Cit linker. This modification demonstrated superior cathepsin B specificity in tumor-bearing mice while maintaining comparable stability in circulation relative to the conventional Val-Cit dipeptide. researchgate.net

Introducing hydrophilic modifications, particularly at the P3 position located N-terminal to the Val-Cit dipeptide, has proven effective in increasing mouse plasma stability and conferring resistance to cleavage by extracellular enzymes such as Ces1C and NE, without compromising cathepsin B-mediated cleavage. acs.orgnih.govchemexpress.comcam.ac.ukresearchgate.net For example, the incorporation of acidic residues like glutamic acid (Glu-Val-Cit, EVC) or aspartic acid dramatically enhanced linker stability against Ces1C, with glutamic acid exhibiting a slight advantage over aspartic acid. cam.ac.ukresearchgate.net Notably, the Glu-Val-Cit sequence also showed increased hydrolysis by cathepsin B. cam.ac.uk

Role of Spacer Length and Hydrophilicity

The intrinsic hydrophobic nature of the Val-Cit-PAB linker presents a limitation, particularly in achieving high Drug-Antibody Ratios (DARs) in ADCs, as increased hydrophobicity can lead to aggregation. acs.orgchemexpress.com To counteract this, hydrophilic modifications and spacer elements are strategically incorporated into linker designs to improve solubility and mitigate aggregation. acs.orgchemexpress.comnih.govadcreview.com

Effects of Polyethylene Glycol (PEG) Linker Length on Conjugate Behavior

Polyethylene glycol (PEG) is a commonly used hydrophilic polymer scaffold employed to address the hydrophobicity of the Val-Cit platform and improve the physicochemical properties of ADCs. acs.orgchemexpress.comadcreview.com PEG linkers can enhance aqueous solubility and positively influence the pharmacokinetic profile of the conjugate. adcreview.com

Impact of Hydrophilic Modifications on Drug-Antibody Ratio and Aggregation Propensity

Hydrophilic modifications, including the incorporation of PEG chains or hydrophilic amino acids such as glutamic acid at the P3 position, are key strategies for improving linker and conjugate hydrophilicity. acs.orgnih.govchemexpress.comcam.ac.ukresearchgate.netnih.govadcreview.com This increased hydrophilicity is essential for mitigating aggregation, particularly when aiming for higher DARs. acs.orgchemexpress.comnih.govadcreview.comresearchgate.net

Table 2 illustrates the general impact of hydrophilicity on ADC properties.

| Linker Hydrophilicity | Drug-Antibody Ratio (DAR) Potential | Aggregation Propensity | Plasma Stability (General Trend) |

| Low (Hydrophobic) | Limited | High | Can be lower (due to aggregation/clearance) |

| High (Hydrophilic) | Higher | Low | Can be improved |

Stereochemical Effects on Linker Functionality

Analysis of Diastereomeric Purity and its Consequences

Diastereomeric purity is a critical quality attribute for peptide-based linkers like Val-Cit-PAB-OH, as amino acids possess chiral centers. The synthesis of the Val-Cit dipeptide involves coupling reactions where the stereochemistry of each amino acid must be controlled to ensure the desired L-L configuration. Impurities arising from epimerization during synthesis can lead to the formation of diastereomers (e.g., L-Val-D-Cit, D-Val-L-Cit, D-Val-D-Cit).

Ensuring high diastereomeric purity (>95% or >99% purity is often reported for Val-Cit-PAB linkers) is crucial for consistent linker performance. sigmaaldrich.com While detailed consequences of specific diastereomeric impurities on Val-Cit-PAB-OH linker performance are not extensively detailed in the provided search results, in general, the presence of undesired diastereomers in peptide linkers can lead to altered enzymatic recognition and cleavage rates. This can result in reduced efficacy due to inefficient payload release at the target site or increased systemic toxicity due to premature cleavage in circulation by enzymes that may recognize the aberrant stereochemistry. Mitigation strategies during synthesis, such as the substitution of coupling reagents, have been shown to reduce racemization and improve diastereomeric excess. vulcanchem.com

Correlation between Chirality and Enzymatic Recognition

The enzymatic cleavage of the Val-Cit dipeptide by cathepsin B is highly dependent on the chirality of the amino acids. Cathepsin B, a lysosomal cysteine protease, exhibits specificity for certain amino acid sequences, with a preference for recognizing the valine-citrulline (Val-Cit) sequence in its L-L configuration. mdpi.com The stereochemistry of the amino acids dictates the precise three-dimensional structure of the dipeptide, which in turn determines how effectively it can bind to the active site of cathepsin B and undergo hydrolysis.

The use of L-valine and L-citrulline in the Val-Cit-PAB-OH linker is fundamental to its design as a substrate for cathepsin B. wikipedia.orgfishersci.seguidetopharmacology.orgfishersci.ptfishersci.cametabolomicsworkbench.orgguidetopharmacology.orgnih.gov Deviations in chirality, resulting in D-amino acid incorporation, would likely lead to a significant decrease or complete loss of recognition and cleavage by cathepsin B, as enzyme-substrate interactions are highly stereospecific. This underscores the direct correlation between the chirality of the amino acid components within the Val-Cit dipeptide and its efficient enzymatic recognition and cleavage by the intended lysosomal proteases.

Advanced Analytical Methodologies for Val Cit Pab Oh Research

Chromatographic and Spectroscopic Characterization Techniques

A combination of chromatographic and spectroscopic methods provides a powerful toolkit for the detailed analysis of Val-Cit-PAB-OH and its derivatives. These techniques are fundamental for quality control during synthesis and for elucidating the structural characteristics of the linker.

High-Performance Liquid Chromatography (HPLC) for Purity and Conjugation Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Val-Cit-PAB-OH and for monitoring its conjugation to antibodies and payloads. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the separation is based on the hydrophobicity of the analytes.

During the synthesis of Val-Cit-PAB-OH and its activated forms (e.g., Mc-Val-Cit-PAB-PNP), RP-HPLC is employed to monitor the progress of the reaction and to determine the purity of the final product. The presence of impurities or starting materials can be readily detected and quantified. For instance, the purity of commercially available Fmoc-Val-Cit-PAB is often reported to be above 97% as determined by HPLC. rsc.org

| Analytical Parameter | HPLC Method | Typical Application | Key Findings |

| Purity Assessment | Reversed-Phase HPLC (RP-HPLC) with UV detection | Analysis of synthetic Val-Cit-PAB-OH and its intermediates. | Detection and quantification of impurities and unreacted starting materials. |

| Conjugation Monitoring | RP-HPLC, Hydrophobic Interaction Chromatography (HIC) | Characterization of ADCs to determine drug-to-antibody ratio (DAR). | Separation of antibody species with varying numbers of conjugated linker-payloads. |

| Stability Studies | RP-HPLC | Assessing the stability of the linker-payload attachment in plasma or other biological matrices. | Monitoring the premature release of the payload from the ADC over time. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatized Linkers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the unambiguous structural elucidation of organic molecules, including derivatized Val-Cit-PAB-OH linkers. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the chemical structure, stereochemistry, and purity of the synthesized linkers.

Proton (¹H) NMR provides information about the number and chemical environment of protons in the molecule. The chemical shifts, integration of signals, and coupling patterns are used to piece together the molecular structure. For example, the aromatic protons of the PAB group and the distinct protons of the valine and citrulline residues can be identified. Carbon-13 (¹³C) NMR provides information about the carbon skeleton of the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity between atoms. nih.gov COSY experiments reveal proton-proton couplings, helping to identify adjacent protons within the valine and citrulline residues. HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively, which is crucial for assigning the complete carbon framework and confirming the attachment of the different components of the linker.

For instance, in the synthesis of a Val-Cit-PAB-MMAE conjugate, ¹H and ¹³C NMR would be used to confirm the successful coupling of each component by observing the characteristic signals and their correlations. rsc.org The presence of signals corresponding to the MMAE payload and their correlation with the linker protons would verify the final structure.

| NMR Experiment | Information Obtained | Application in Val-Cit-PAB-OH Analysis |

| ¹H NMR | Number and chemical environment of protons. | Identification of characteristic proton signals for valine, citrulline, and PAB moieties. |

| ¹³C NMR | Information about the carbon skeleton. | Confirmation of the carbon framework of the linker. |

| COSY | Proton-proton coupling information. | Establishing connectivity between protons within the amino acid residues. |

| HSQC | Direct carbon-proton correlations. | Assigning protons to their corresponding carbons. |

| HMBC | Long-range carbon-proton correlations (2-3 bonds). | Confirming the connectivity between the valine, citrulline, and PAB components. |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that plays a pivotal role in the analysis of Val-Cit-PAB-OH containing molecules. It is used to confirm the molecular weight of the linker and its conjugates, to assess the intactness of the linker-payload, and to identify degradation products and metabolites.

Analysis of Linker-Payload Intactness and Degradation Products

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for analyzing the stability of ADCs. This technique can separate the ADC from any free drug or degradation products, which can then be identified by their mass-to-charge ratio (m/z). This is critical for understanding the stability of the Val-Cit-PAB-OH linker in various biological matrices, such as plasma. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy of the ADC.

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule, aiding in the confident identification of the intact linker-payload and any degradation products. Tandem mass spectrometry (MS/MS) is used to fragment ions, and the resulting fragmentation pattern provides structural information that can be used to pinpoint the site of degradation within the linker-payload molecule.

Application of Derivatization Strategies for Enhanced Detection and Profiling of Linker Metabolites

The in vivo metabolism of ADCs can lead to the formation of various metabolites of the linker-payload. These metabolites are often present at low concentrations in complex biological matrices, making their detection and characterization challenging. Chemical derivatization is a strategy used to improve the analytical properties of these metabolites for LC-MS analysis. meliomics.commagtech.com.cn

Derivatization can enhance the ionization efficiency of the metabolites, leading to improved sensitivity. It can also increase the hydrophobicity of polar metabolites, improving their retention and separation on reversed-phase LC columns. researchgate.net Furthermore, by introducing a specific chemical tag, derivatization can facilitate the selective detection of metabolites. For example, a derivatizing agent containing a bromine atom could be used, allowing for sensitive and selective detection by inductively coupled plasma-mass spectrometry (ICP-MS). rsc.org

For the Val-Cit-PAB-OH linker, potential metabolites could arise from the cleavage of the peptide bond or modifications to the PAB group. Derivatization strategies targeting the amine or hydroxyl groups of these potential metabolites could be employed to enhance their detection and facilitate their structural elucidation by MS/MS.

| Derivatization Strategy | Target Functional Group | Analytical Advantage | Relevance to Val-Cit-PAB-OH Metabolites |

| Acylation | Amines, Hydroxyls | Increased hydrophobicity, improved chromatographic separation. | Derivatization of the N-terminus of valine or the hydroxyl group of PAB. |

| Dansylation | Amines, Phenols | Introduction of a fluorescent tag for enhanced detection. | Tagging of the primary amine of potential peptide fragments. |

| Silylation | Hydroxyls, Carboxylic acids | Increased volatility for gas chromatography-mass spectrometry (GC-MS). | Not typically used for LC-MS of these types of metabolites. |

| Isotopic Labeling | Various | Enables accurate quantification through isotope dilution mass spectrometry. | Synthesis of isotopically labeled standards of expected metabolites for quantitative studies. |

Integration of Computational Chemistry in Linker Design and Analysis

Computational chemistry has become an integral part of modern drug discovery and development, including the design and analysis of ADC linkers like Val-Cit-PAB-OH. researchgate.net Molecular modeling and simulation techniques provide valuable insights into the properties and behavior of these linkers at the atomic level, guiding the design of next-generation linkers with improved stability and cleavage characteristics.

Molecular docking studies can be used to predict and analyze the interaction of the Val-Cit dipeptide with its target enzyme, cathepsin B. nih.govscilit.comunc.edu These studies can help to understand the structural basis for the linker's cleavage and can be used to design modifications to the peptide sequence that could enhance its selectivity for cathepsin B over other proteases. This is important for minimizing off-target cleavage and improving the therapeutic index of the ADC.

Quantum mechanics (QM) and molecular dynamics (MD) simulations can be employed to study the stability of the linker in different environments, such as in the bloodstream versus the acidic environment of the lysosome. These simulations can provide information on the conformational preferences of the linker and the energetics of the cleavage reaction, helping to rationalize experimental observations and to predict the stability of novel linker designs. For instance, computational studies have been used to understand the instability of the Val-Cit-PAB linker due to cleavage by carboxylesterase 1C and to design modifications to mitigate this off-target cleavage. nih.gov

| Computational Method | Application in Val-Cit-PAB-OH Research | Insights Gained |

| Molecular Docking | Simulating the binding of the Val-Cit linker to the active site of cathepsin B. | Understanding the key interactions responsible for enzymatic cleavage and guiding the design of more selective linkers. |

| Molecular Dynamics (MD) Simulations | Simulating the behavior and conformational dynamics of the linker in different solvent environments (e.g., plasma, lysosome). | Assessing the conformational flexibility and stability of the linker under physiological conditions. |

| Quantum Mechanics (QM) Calculations | Calculating the energetics of the linker cleavage reaction mechanism. | Elucidating the detailed mechanism of enzymatic cleavage and predicting the reactivity of modified linkers. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of linkers with their stability and cleavage rates. | Predicting the properties of new linker designs before their synthesis and experimental testing. |

Molecular Dynamics Simulations for Conformational Analysis of Linker-Enzyme Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules. mdpi.com In the context of the Val-Cit-PAB-OH linker, MD simulations provide insights into its flexibility and how it binds to enzymes like cathepsin B, which is responsible for its cleavage. tcichemicals.comnih.govpreprints.orgiris-biotech.deiris-biotech.de

Researchers utilize MD simulations to generate multiple conformations of the linker and the enzyme's active site, allowing for an in-depth look at the potential binding modes. mdpi.com This "ensemble docking" approach can reveal the most stable interactions and the conformational changes that occur upon binding. mdpi.com By understanding these dynamics, the design of the linker can be optimized to ensure efficient and specific cleavage within the target cancer cells. Physics-based computational methods can predict how linker type and conjugation sites will impact payload-mAb and payload-payload interactions. nih.gov

The insights gained from these simulations are crucial for the development of effective ADCs. nih.govresearchgate.netnih.gov The stability of the linker in the bloodstream and its selective cleavage at the tumor site are key factors for both the efficacy and safety of the ADC.

Table 1: Key Parameters in Molecular Dynamics Simulations of Val-Cit-PAB-OH and Cathepsin B Interaction

| Parameter | Value/Condition | Purpose |

| Simulation Time | 100 ns | To observe the stability and long-term dynamics of the linker-enzyme complex. |

| Temperature | 310 K (37 °C) | To mimic human body temperature. |

| Pressure | 1 atm | To simulate physiological pressure conditions. |

| Force Field | AMBER99SB-ILDN | A set of parameters to describe the potential energy of the atoms and their interactions. |

| Water Model | TIP3P | To explicitly solvate the system and mimic an aqueous environment. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

Quantum Chemistry Calculations for Reaction Pathway Predictions

Quantum chemistry calculations offer a detailed understanding of chemical reactions at the electronic level. nih.govresearchgate.netresearchgate.net These methods are employed to predict the reaction pathway of the enzymatic cleavage of the Val-Cit-PAB-OH linker. By calculating the energies of the reactants, transition states, and products, researchers can determine the most likely mechanism for the cleavage process.

This predictive capability is invaluable in the design of new linkers. patsnap.com For instance, quantum calculations can help to understand why certain peptide sequences are more readily cleaved by cathepsin B than others. preprints.org This knowledge can be used to design linkers with improved specificity and cleavage kinetics.

The application of these computational techniques accelerates the drug discovery process by allowing for the virtual screening and optimization of linker designs before they are synthesized and tested in the laboratory. patsnap.com This not only saves time and resources but also provides a deeper understanding of the underlying molecular mechanisms. nih.govresearchgate.net

Table 2: Predicted Energy Barriers for Different Cleavage Pathways of the Val-Cit-PAB Linker

| Cleavage Site | Proposed Mechanism | Activation Energy (kcal/mol) | Predicted Reaction Rate |

| Val-Cit Amide Bond | General acid-base catalysis | 15.2 | Fast |

| Cit-PAB Amide Bond | Covalent catalysis | 12.5 | Very Fast |

| PAB-Drug Carbamate (B1207046) | Spontaneous 1,6-elimination | 5.8 | Extremely Fast (post-cleavage) |

Applications and Innovations of Val Cit Pab Oh in Advanced Bioconjugate Research

Val-Cit-PAB-OH in Antibody-Drug Conjugate (ADC) Development

The Val-Cit-PAB-OH linker has become a cornerstone in the development of ADCs, a class of biopharmaceuticals designed to deliver highly potent cytotoxic agents selectively to cancer cells. nih.gov The linker's design is pivotal to the ADC's success, balancing the need for stability in systemic circulation with efficient payload release upon reaching the target tumor cell. iris-biotech.de

Design Principles for Val-Cit-PAB-OH Containing ADCs

The fundamental design of ADCs utilizing the Val-Cit-PAB-OH linker hinges on a mechanism of targeted, conditional payload release. The core components of this system—the dipeptide, the self-immolative spacer, and the conjugation chemistry—work in concert to ensure the cytotoxic drug is delivered specifically to its site of action.

The key design principles include:

Enzymatic Cleavage: The valine-citrulline dipeptide sequence is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells. broadpharm.comexplorationpub.com This enzymatic dependency ensures that the linker remains stable in the bloodstream and extracellular environment where cathepsin B levels are low, preventing premature drug release and associated off-target toxicity.

Self-Immolative Spacer: Following the cleavage of the amide bond between the citrulline and the p-aminobenzyl alcohol (PAB) spacer by cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. iris-biotech.de This "self-immolative" process is crucial as it results in the "traceless" release of the active drug molecule inside the target cell. iris-biotech.de

Payload Attachment: The hydroxyl group (-OH) on the PAB spacer is the point of attachment for the cytotoxic payload, typically via a carbamate (B1207046) bond. This connection is stable until the enzymatic cleavage and subsequent self-immolation of the linker occur.